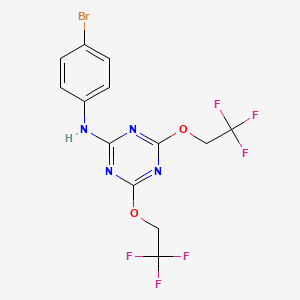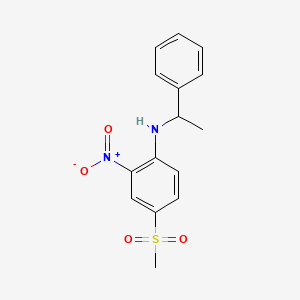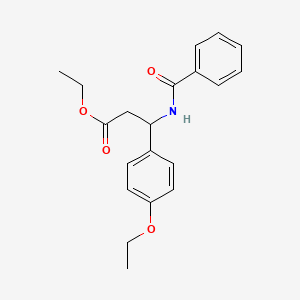![molecular formula C20H10Cl2N2O2 B11083347 2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole](/img/structure/B11083347.png)
2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole units and two chlorine atoms attached to the phenyl ring. Benzoxazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:
Condensation Reaction: 2-aminophenol reacts with an aldehyde or ketone to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzoxazole ring.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to facilitate the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzoxazole derivatives have shown potential as anticancer agents, anti-inflammatory agents, and inhibitors of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby inducing apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole can be compared with other similar compounds, such as:
Benzoxazole: The parent compound with a single benzoxazole unit.
Benzimidazole: An analog with the oxygen atom replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen atom replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
The uniqueness of this compound lies in its dual benzoxazole units and the presence of chlorine atoms, which enhance its stability and reactivity compared to other analogs .
Properties
Molecular Formula |
C20H10Cl2N2O2 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-10-12(20-24-16-6-2-4-8-18(16)26-20)14(22)9-11(13)19-23-15-5-1-3-7-17(15)25-19/h1-10H |
InChI Key |
LJKMPYIFBYFYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3Cl)C4=NC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11083278.png)
![11-(3-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083284.png)
![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)

propanedioate](/img/structure/B11083293.png)


![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
methanone](/img/structure/B11083321.png)
![ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate](/img/structure/B11083326.png)
![N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide](/img/structure/B11083330.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11083332.png)
